molecular formula C17H22N2O B2440177 N-(3-aminophenyl)adamantane-1-carboxamide CAS No. 340974-16-5

N-(3-aminophenyl)adamantane-1-carboxamide

Cat. No.: B2440177
CAS No.: 340974-16-5
M. Wt: 270.376
InChI Key: VIEWYHPWSVCXAU-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)adamantane-1-carboxamide is a chemical compound with the molecular formula C₁₇H₂₂N₂O and a molecular weight of 270.37 g/mol . This compound is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and an amide group attached to a 3-aminophenyl substituent. The adamantane structure imparts unique physical and chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of N-(3-aminophenyl)adamantane-1-carboxamide typically involves the reaction of 1-adamantanecarboxylic acid with 3-aminophenylamine. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-(3-aminophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-aminophenyl)adamantane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core is known to enhance the bioactivity of the compound by increasing its stability and reducing toxicity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-(3-aminophenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:

    1-aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.

    1-adamantylamine: Studied for its potential use in treating neurological disorders.

    1-adamantanecarboxylic acid: A precursor in the synthesis of various adamantane derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(3-aminophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-14-2-1-3-15(7-14)19-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEWYHPWSVCXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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